N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Description
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methylphenyl group and at position 2 with a 3-nitrobenzamide moiety. The molecular formula is C₁₇H₁₄N₄O₃S₂ (calculated molecular weight: 386.44 g/mol). This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-5-2-3-8-13(10)15-18-19-16(24-15)17-14(21)11-6-4-7-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZYWMNEQXBBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the following steps:
Preparation of 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine: This intermediate is synthesized by reacting 2-methylphenylhydrazine with carbon disulfide in the presence of a base.
Nitration Reaction: The intermediate is then nitrated using nitric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminobenzamide derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Aminobenzamide Derivatives: Resulting from the reduction of the nitro group.
Substituted Thiadiazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
Anticancer Research:
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has shown significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of thiadiazole compounds exhibit growth inhibition in lung, skin, ovarian, and colon cancer cell lines. The mechanism of action is believed to involve the disruption of DNA replication processes, which is critical for cancer cell proliferation.
Antimicrobial Properties:
The presence of the nitro group in the compound enhances its ability to form hydrogen bonds with biological targets, potentially increasing its efficacy as an antimicrobial agent. Interaction studies suggest that it can bind effectively to enzymes involved in microbial resistance mechanisms.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Lung Cancer Cell Lines: A study demonstrated that this compound inhibited growth in A549 lung cancer cells by inducing apoptosis through DNA damage pathways.
- Antimicrobial Efficacy: In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The mechanism involved disruption of bacterial cell wall synthesis.
These studies underline the compound's potential as a lead candidate in drug development for both cancer treatment and antimicrobial applications.
Mechanism of Action
The mechanism by which N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in the compound's biological activity, as it can undergo redox reactions within the cell, leading to the generation of reactive intermediates that can modulate cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
Substituent Effects: The 2-methylphenyl group at position 5 of the thiadiazole ring enhances steric bulk compared to smaller substituents like ethylthio () or sulfamoyl groups (). This may influence solubility and binding affinity in biological systems.
Core Heterocycle Variations :
- Substitution of the 1,3,4-thiadiazole core with a thiazole ring () alters electronic properties and hydrogen-bonding capacity, which could impact interactions with biological targets like enzymes .
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, along with detailed research findings.
- Molecular Formula : C12H10N4O2S
- Molecular Weight : 270.30 g/mol
- Structure : The compound features a thiadiazole ring substituted with a 2-methylphenyl group and a nitrobenzamide moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its mechanism of action.
Antitumor Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antitumor properties. For instance, a study by Sivaramkumar et al. demonstrated that similar thiadiazole compounds could inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanism involves the inhibition of specific enzymes related to cancer cell metabolism. Thiadiazole derivatives have been shown to interact with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Study 1: Synthesis and Evaluation
A recent study synthesized this compound and evaluated its biological activity against various cancer cell lines. The results indicated that the compound exhibited moderate to high cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Study 2: Molecular Docking Analysis
Molecular docking studies have further elucidated the binding affinity of this compound to target proteins involved in tumor growth. The binding energies ranged from -8.0 to -10.5 kcal/mol, indicating strong interactions with active sites of enzymes critical for tumor progression .
Q & A
Basic: What are the optimal synthetic routes for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide?
Methodological Answer:
The synthesis typically involves coupling a 1,3,4-thiadiazole precursor with a nitrobenzamide derivative. A general protocol includes:
Thiadiazole Core Formation : React 2-methylphenyl-substituted thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) to cyclize into the 1,3,4-thiadiazole ring .
Amide Coupling : Use 3-nitrobenzoyl chloride in pyridine or DMF with the thiadiazole-2-amine intermediate. Stir at room temperature overnight, followed by neutralization and recrystallization (e.g., methanol/water) to isolate the product .
Key Considerations : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products like unreacted acyl chlorides .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrobenzamide) and thiadiazole CH groups (δ 8.0–8.3 ppm). Methyl groups on the 2-methylphenyl moiety appear at δ 2.3–2.6 ppm .
- IR : Confirm amide C=O stretching (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Crystallography : Use single-crystal X-ray diffraction (SHELX software) to resolve hydrogen bonding (e.g., N–H⋯N interactions) and confirm the E/Z configuration of substituents .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antibacterial efficacy)?
Methodological Answer:
- Structural-Activity Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., nitro) on the benzamide ring enhance anticancer activity by promoting apoptosis, while bulkier groups may reduce membrane permeability for antibacterial targets .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cancer) and bacterial strains (e.g., H. pylori). Conflicting data often arise from variations in MIC (minimum inhibitory concentration) protocols .
- Data Reconciliation : Use meta-analysis tools to correlate bioactivity with structural descriptors (e.g., LogP, polar surface area) .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic organisms. The nitro group may form hydrogen bonds with active-site residues .
- MD Simulations : Perform 50–100 ns simulations (GROMACS) to assess stability of the thiadiazole ring in hydrophobic pockets. The 2-methylphenyl group may enhance van der Waals interactions .
- QSAR Models : Train models on datasets of thiadiazole derivatives to predict IC₅₀ values based on substituent electronic parameters (Hammett σ) .
Advanced: How does the nitro group influence electronic properties and reactivity?
Methodological Answer:
- Electron Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the benzamide ring. This enhances electrophilic substitution reactivity at the meta position .
- Redox Activity : The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), altering bioactivity. Monitor via cyclic voltammetry (reduction peaks at ~-0.5 V vs. Ag/AgCl) .
- Hydrogen Bonding : In crystal structures, nitro groups participate in non-classical C–H⋯O interactions, stabilizing molecular packing .
Basic: What are common impurities in synthesis, and how are they controlled?
Methodological Answer:
- Impurities :
- Unreacted thiosemicarbazide (detected via TLC, Rf ~0.2 in ethyl acetate).
- Di-acylated byproducts (e.g., bis-amide from excess benzoyl chloride).
- Mitigation :
- Use stoichiometric POCl₃ (3:1 ratio to thiosemicarbazide) to ensure complete cyclization .
- Purify via recrystallization (DMSO/water) or silica gel chromatography .
Advanced: How to design bioactivity assays tailored to this compound’s structural features?
Methodological Answer:
- Cancer Studies :
- Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide) to link the nitro group to G2/M arrest .
- Antibacterial Studies :
- Targeted Delivery : Encapsulate in liposomes to enhance solubility and bioavailability, critical for in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
